molecular formula C18H15ClF2N2O4 B11518116 3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11518116
M. Wt: 396.8 g/mol
InChI Key: VBRQSSDZXCCVRA-UHFFFAOYSA-N
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Description

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine-2,5-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE typically involves the construction of the pyrrolidine-2,5-dione ring followed by functionalization with the appropriate substituents. One common method involves the reaction of 4-(CHLORODIFLUOROMETHOXY)aniline with 4-METHOXYPHENYL-pyrrolidine-2,5-dione under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(CHLORODIFLUOROMETHOXY)PHENYL]AMINO}-1-(4-METHOXYPHENYL)PYRROLIDINE-2,5-DIONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a chlorodifluoromethoxy group and a methoxyphenyl group makes it a valuable compound for further research and development .

Properties

Molecular Formula

C18H15ClF2N2O4

Molecular Weight

396.8 g/mol

IUPAC Name

3-[4-[chloro(difluoro)methoxy]anilino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15ClF2N2O4/c1-26-13-8-4-12(5-9-13)23-16(24)10-15(17(23)25)22-11-2-6-14(7-3-11)27-18(19,20)21/h2-9,15,22H,10H2,1H3

InChI Key

VBRQSSDZXCCVRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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